molecular formula C7H7BrN2O2 B13106395 Methyl 4-amino-6-bromonicotinate

Methyl 4-amino-6-bromonicotinate

Cat. No.: B13106395
M. Wt: 231.05 g/mol
InChI Key: LNPDOVKNZDAOLQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-bromonicotinate is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of nicotinic acid and contains both amino and bromine functional groups, making it a versatile reagent in organic synthesis. This compound is particularly valuable in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-6-bromonicotinate can be synthesized through several methods. One common route involves the bromination of methyl nicotinate followed by amination. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require catalysts such as palladium or copper .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or alkenes.

Major Products

The major products formed from these reactions include various substituted nicotinates, heterocyclic compounds, and complex organic molecules used in drug development and materials science .

Scientific Research Applications

Methyl 4-amino-6-bromonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-6-bromonicotinate involves its ability to participate in various chemical reactions due to the presence of the bromine and amino groups. These functional groups allow it to engage in electrophilic and nucleophilic substitution reactions, forming diverse organic molecules. In biological systems, it may interact with enzymes and receptors involved in fatty acid metabolism, contributing to its potential hypolipidemic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromonicotinate
  • Methyl 6-amino-5-bromonicotinate
  • Methyl 6-amino-4-bromonicotinate

Uniqueness

Methyl 4-amino-6-bromonicotinate is unique due to the specific positioning of the amino and bromine groups on the nicotinate ring. This unique structure allows it to participate in a distinct set of chemical reactions and makes it a valuable reagent in synthesizing specific heterocyclic compounds and biologically active molecules .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl 4-amino-6-bromopyridine-3-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3,(H2,9,10)

InChI Key

LNPDOVKNZDAOLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1N)Br

Origin of Product

United States

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